1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is an organofluorine compound with the molecular formula . This compound is distinguished by its multiple fluorine substituents, which endow it with unique properties such as high electronegativity and thermal stability. These characteristics make it valuable in various research and industrial applications, particularly in organic synthesis and material science.
1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene falls under the category of fluorinated aromatic compounds. These compounds are known for their distinctive chemical behavior due to the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecules.
The synthesis of 1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene can be achieved through several methods:
The synthesis typically requires controlled reaction conditions to optimize yield and purity. In industrial settings, large-scale reactions are conducted under specific temperature and pressure conditions to ensure efficiency. For example, one method involves using tetrafluoroethane β-sultone in a reaction mixture with deionized water under nitrogen flow to facilitate fluorination while minimizing side reactions .
The molecular structure of 1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene features a benzene ring substituted with three fluorinated groups. The structural formula can be represented as follows:
1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene can undergo various chemical reactions:
The reactivity of this compound is influenced by its electron-withdrawing fluorine groups. These groups stabilize certain intermediates during reactions and can direct electrophilic attacks on the aromatic ring.
The mechanism of action for 1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and influences how it interacts with biological molecules. The specific pathways and targets depend on the context in which the compound is used—be it in organic synthesis or potential pharmaceutical applications .
Relevant data from studies indicate that the introduction of fluorine significantly alters both physical and chemical properties compared to non-fluorinated analogs .
1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene has diverse applications across several fields:
Position-selective halogenation establishes the foundational aromatic scaffold for subsequent functionalization. The synthesis typically begins with meta-substituted benzene derivatives, where directed ortho-metalation (DoM) enables precise fluorine introduction at the para-position relative to existing electron-withdrawing groups. As demonstrated in the synthesis of 1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene, halogen dance reactions permit bromine migration to achieve 1-bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene – a versatile intermediate for subsequent trifluoroethylation [6]. Modern protocols employ Cu(II)-catalyzed halogen exchange (HalEx) for direct fluorination, achieving >90% regioselectivity at 80-120°C in DMF/Pyridine mixtures [4]. Chlorine incorporation follows electrophilic chlorination pathways, where Lewis acid catalysts (AlCl₃, FeCl₃) direct substitution to electron-rich positions while avoiding polyhalogenation.
Table 1: Halogenation Methods for Key Intermediates
Intermediate | Halogenation Method | Regioselectivity | Reported Yield |
---|---|---|---|
1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene | Iodine migration via LDA | >95% positional purity | 82% [6] |
2-Ethoxy-1-fluoro-5-iodo-3-(trifluoromethyl)benzene | Electrophilic iodination | Ortho/para ratio 8:1 | 78% [9] |
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene | CuCl₂/O₂ catalytic system | Monoselectivity >90% | 85% [4] |
Critical challenges include suppressing protodehalogenation during fluorination and controlling stoichiometry to prevent dihalide formation. Microwave-assisted protocols (150°C, 15 min) now enable rapid halogen exchange with <5% dehalogenation byproducts [9].
The introduction of the -CH₂CF₃ group leverages nucleophilic aromatic substitution (SNAr) on halogenated precursors. Electron-deficient aromatics – particularly those bearing ortho-fluorine and meta-trifluoromethyl groups – undergo efficient displacement with trifluoroethyl carbanions. The sulfinatodehalogenation methodology originally developed for alkenes/alkynes [3] has been adapted for aryl systems, where sodium trifluoromethanesulfinate (CF₃SO₂Na) mediates radical trifluoroethylation of iodoarenes under oxidative conditions (Mn(III)/O₂), achieving 70-85% yields [3] [8]. Alternatively, Pd-catalyzed cross-coupling of 1,3-diiodo-5-fluorobenzene with 2,2,2-trifluoroethylzinc chloride provides regiocontrol without affecting fluorine substituents.
Modern approaches employ continuous in-situ generation of trifluoroethyl nucleophiles from gaseous CF₃CH₂F (HFC-134a), trapped by aryl magnesium bromides to form Ar-CF₂CH₃ precursors followed by defluorohydrogenation. This one-pot method reduces dependence on preformed -CH₂CF₃ reagents and achieves 92% atom economy. Phase-transfer catalysis (PTC) with benzyltributylammonium bromide enables SNAr at 60°C in biphasic water/toluene systems, eliminating cryogenic conditions previously required for anion stability [7].
Installing the meta-trifluoromethyl group presents distinct challenges in selectivity and functional group compatibility. Two dominant strategies exist:
Radical Trifluoromethylation:Umemoto’s shelf-stable reagents (S-(trifluoromethyl)dibenzothiophenium salts) generate CF₃• radicals under photoredox catalysis (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆). This approach demonstrates exceptional tolerance for existing fluorine and alkyl groups, enabling late-stage trifluoromethylation of advanced intermediates. Yields reach 88% in DMSO at 25°C under 450nm LED irradiation . Copper-mediated methods employing CF₃SO₂Cl achieve 75-82% yields but require 100-130°C heating and show incompatibility with iodo substituents.
Electrophilic Trifluoromethylation:Togni’s hypervalent iodine reagents (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitate electrophilic substitution activated by Lewis acids (SnCl₄, TiF₄). This pathway favors electron-rich positions ortho to fluorine, achieving >95% meta-CF₃ selectivity relative to existing fluorine when directed by coordinating groups. Industrial adaptations employ Shibata’s fluorinated Johnson reagents for their moisture stability and atom economy .
Table 2: Performance Comparison of CF₃ Introduction Methods
Methodology | Reagent/Catalyst | Temperature | Functional Group Tolerance | Scalability |
---|---|---|---|---|
Radical (Photoredox) | Umemoto reagent/Ir photocatalyst | 25°C | Excellent for halogens | Pilot scale demonstrated |
Electrophilic | Togni reagent/TiF₄ | -20°C to 25°C | Moderate (sensitive to I, Br) | Limited by reagent cost |
Copper-mediated | CF₃SO₂Cl/CuI | 110°C | Poor for iodo substituents | Industrial (with byproduct issues) |
Critical considerations include minimizing polytrifluoromethylation through controlled reagent addition and avoiding protodefluorination in acidic media.
Batch synthesis limitations (exotherm management, mixing inefficiency) are overcome through continuous flow systems with enhanced mass/heat transfer. Key developments include:
System integration through automated platforms connects halogenation, trifluoroethylation, and trifluoromethylation steps with in-line FTIR monitoring. This approach reduces intermediate isolation and achieves 46% overall yield at >98.5% purity, meeting industrial GMP standards. Solvent recovery loops (DMSO, acetonitrile) decrease waste generation by 87% compared to batch processes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: